Déférasirox Fe3(addition) chélate

Vue d'ensemble

Description

Les dérivés de l'acide déférasirox Fe3(addition) sont des composés principalement utilisés comme chélateurs du fer. Ils sont conçus pour lier l'excès de fer dans le corps, formant un complexe stable qui peut être excrété, empêchant ainsi une surcharge en fer. Ce composé est particulièrement utile dans le traitement de conditions telles que la bêta-thalassémie et d'autres anémies chroniques où les patients nécessitent des transfusions sanguines fréquentes .

Applications De Recherche Scientifique

Deferasirox Fe3(addition) chelate has a wide range of applications in scientific research:

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les dérivés de l'acide déférasirox Fe3(addition) sont synthétisés par une série de réactions chimiques impliquant le déférasirox et des ions ferriques. Le processus implique généralement la dissolution du déférasirox dans un solvant approprié, tel que le diméthylsulfoxyde (DMSO), puis l'ajout d'un sel ferrique, comme le chlorure ferrique, dans des conditions contrôlées pour former le chélate .

Méthodes de production industrielle

La production industrielle des dérivés de l'acide déférasirox Fe3(addition) suit des principes similaires, mais à une échelle plus importante. Le processus implique un contrôle précis des conditions de réaction, y compris la température, le pH et la concentration des réactifs, pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions

Les dérivés de l'acide déférasirox Fe3(addition) subissent principalement des réactions de chélation, où ils forment des complexes stables avec les ions ferriques. Ils peuvent également participer à des réactions redox en raison de la présence de fer.

Réactifs et conditions courantes

Chélation: Chlorure ferrique ou autres sels ferriques dans des solvants comme le DMSO.

Réactions redox: Implique des agents oxydants ou réducteurs selon le résultat souhaité.

Principaux produits

Le principal produit de la réaction de chélation est le chélate d'acide déférasirox Fe3(addition) lui-même. Dans les réactions redox, les produits dépendent des réactifs spécifiques utilisés, mais peuvent inclure divers complexes de fer .

Applications de la recherche scientifique

Les dérivés de l'acide déférasirox Fe3(addition) ont un large éventail d'applications dans la recherche scientifique :

Chimie: Utilisé pour étudier la chélation du fer et ses effets sur divers processus chimiques.

Biologie: Investigue le rôle du fer dans les systèmes biologiques et les effets de la chélation du fer sur les fonctions cellulaires.

Médecine: Principalement utilisé pour traiter les conditions de surcharge en fer.

Mécanisme d'action

Les dérivés de l'acide déférasirox Fe3(addition) agissent en se liant aux ions ferriques libres dans le corps, formant un complexe stable qui est excrété par la bile. Cela réduit les niveaux de fer libre, qui peut être toxique à des concentrations élevées. Les cibles moléculaires comprennent les ions ferriques, et les voies impliquées sont principalement liées au métabolisme et à l'excrétion du fer .

Mécanisme D'action

Deferasirox Fe3(addition) chelate works by binding to free ferric ions in the body, forming a stable complex that is excreted through the bile. This reduces the levels of free iron, which can be toxic at high concentrations. The molecular targets include ferric ions, and the pathways involved are primarily related to iron metabolism and excretion .

Comparaison Avec Des Composés Similaires

Composés similaires

Déféroxamine: Un autre chélateur du fer utilisé pour traiter la surcharge en fer.

Défériprone: Un chélateur du fer oral avec un mécanisme d'action différent.

Unicité

Les dérivés de l'acide déférasirox Fe3(addition) sont uniques en raison de leur forte affinité pour les ions ferriques et de leur capacité à être administrés par voie orale, offrant une option de traitement pratique pour les patients. Il a également une demi-vie plus longue que les autres chélateurs, ce qui permet une administration une fois par jour .

Propriétés

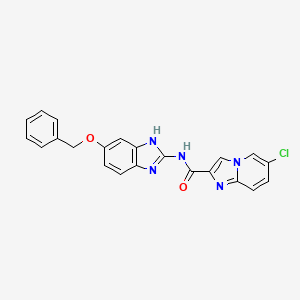

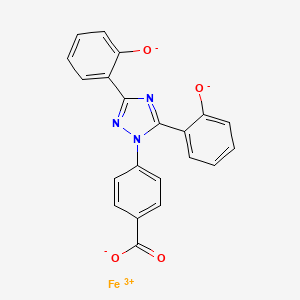

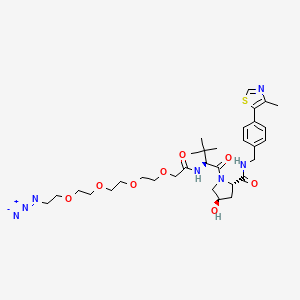

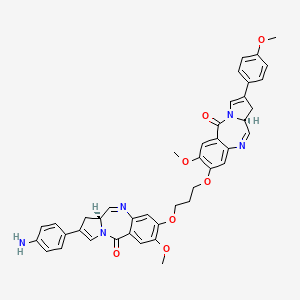

IUPAC Name |

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQALTGEPFNCIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FeN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856160 | |

| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554435-83-5 | |

| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)